[4-[[4-(Dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium;chloride
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Description
[4-[[4-(Dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium;chloride is a useful research compound. Its molecular formula is C26H33ClN3+ and its molecular weight is 423.0 g/mol. The purity is usually 95%.
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Biological Activity
The compound 4-[[4-(Dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium;chloride is a complex organic molecule with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C24H29ClN2, and it features a dimethylamino group, which is known for enhancing solubility and biological activity. The presence of the trimethylazanium group suggests cationic properties that may influence its interaction with biological membranes.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, cationic compounds can disrupt bacterial membranes, leading to cell lysis. Studies have shown that derivatives of dimethylamino phenyl compounds demonstrate efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria .
Cytotoxicity
The cytotoxic effects of this compound have been explored in various cancer cell lines. Preliminary studies suggest that it may induce apoptosis through the activation of caspases and modulation of mitochondrial membrane potential. A study examining the cytotoxicity of related compounds reported IC50 values in the micromolar range against human cancer cell lines, indicating significant potential as an anticancer agent .
The proposed mechanism involves the interaction of the cationic species with negatively charged components of the cell membrane, leading to increased permeability and subsequent cellular damage. Additionally, the compound may interfere with intracellular signaling pathways associated with cell proliferation and survival .
Case Studies
- Antibacterial Activity : In a study conducted on various bacterial strains, the compound exhibited a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent .
- Anticancer Efficacy : A series of experiments on human breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an observed IC50 value of approximately 15 µM after 48 hours .
Data Table: Biological Activity Summary
Activity | Tested Concentration | Effect Observed |
---|---|---|
Antimicrobial | 10 - 50 µg/mL | Inhibition of bacterial growth |
Cytotoxicity | 1 - 100 µM | Reduction in cell viability |
Apoptosis Induction | 10 - 50 µM | Activation of caspases |
Properties
IUPAC Name |
[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3.ClH/c1-27(2)23-14-8-20(9-15-23)26(21-10-16-24(17-11-21)28(3)4)22-12-18-25(19-13-22)29(5,6)7;/h8-19H,1-7H3;1H/q+2;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOPTTKCDJFJDM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)[N+](C)(C)C.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33ClN3+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82-94-0 |
Source
|
Record name | Basic Blue 20 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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